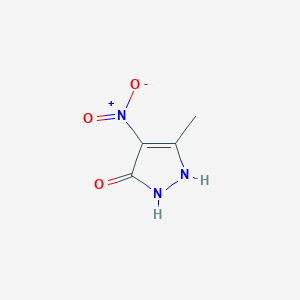

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

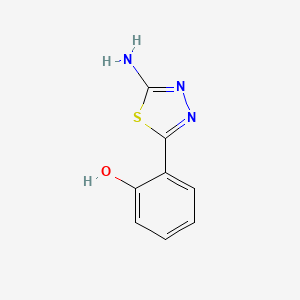

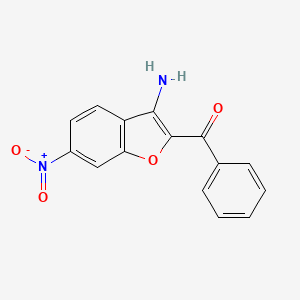

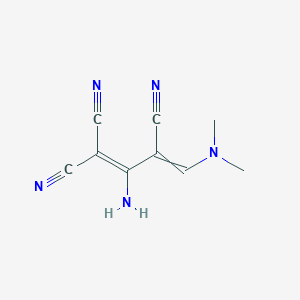

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C4H5N3O3 and its molecular weight is 143.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hydrogen Bonding and Molecular Structures

- In studies related to molecular structure, certain derivatives of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one exhibit complex hydrogen bonding patterns. This includes forming hydrogen-bonded sheets or chains of edge-fused rings, which are significant for understanding molecular interactions and electronic structures (Portilla et al., 2007), (Portilla et al., 2007).

Nucleophilic Substitution Reactions

- In chemical synthesis, this compound derivatives participate in nucleophilic substitution reactions. These reactions are crucial for the creation of various chemical compounds, demonstrating the versatility of this molecule in synthetic chemistry (Dalinger et al., 2013).

Application in Synthesis of Antibacterial Agents

- A notable application in medicinal chemistry is the synthesis of novel derivatives for potential antibacterial use. These derivatives are synthesized through multi-component reactions, highlighting the role of this compound in the development of new pharmaceutical compounds (Muthineni et al., 2016).

Insights into Tautomerism and Molecular Spectroscopy

- The study of tautomerism in azo dyes involving derivatives of this compound provides insights into the molecular spectroscopy of these substances. Such research is essential for understanding the behavior of azo dyes in various applications, including their use in NMR spectroscopy as reference compounds (Deneva et al., 2019).

Exploration of Intramolecular Hydrogen Bonding

- The investigation of intramolecular hydrogen bonding in pyrazole derivatives, including those of this compound, contributes to the understanding of reductive cyclization processes. This research is crucial for developing alternative synthetic methods and for understanding the molecular behavior of these compounds (Szlachcic et al., 2020).

特性

IUPAC Name |

5-methyl-4-nitro-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-2-3(7(9)10)4(8)6-5-2/h1H3,(H2,5,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHDICGEHGNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409213 |

Source

|

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61885-21-0 |

Source

|

| Record name | NSC291115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

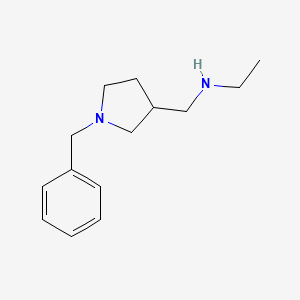

![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)

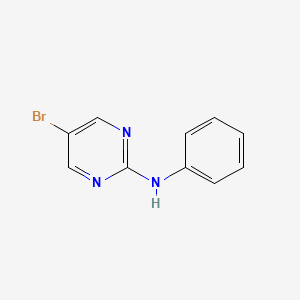

![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)